molecular formula C9H11N3O2 B12965425 Dimethyl pyridine-2,6-bis(carbimidate)

Dimethyl pyridine-2,6-bis(carbimidate)

Cat. No.: B12965425
M. Wt: 193.20 g/mol
InChI Key: KTYMELDRMZXNRH-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,6-bis(carbimidate) is an organic compound with the molecular formula C9H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridine-2,6-bis(carbimidate) can be synthesized through a series of chemical reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with dimethylamine in the presence of a dehydrating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of dimethyl pyridine-2,6-bis(carbimidate) may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridine-2,6-bis(carbimidate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce different amine derivatives.

Scientific Research Applications

Dimethyl pyridine-2,6-bis(carbimidate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl pyridine-2,6-bis(carbimidate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl pyridine-2,6-dicarboxylate
  • Pyridine-2,6-bis(carboximidamide) dihydrochloride

Comparison

Dimethyl pyridine-2,6-bis(carbimidate) is unique due to its specific functional groups and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and potential applications. For instance, while dimethyl pyridine-2,6-dicarboxylate is primarily used in organic synthesis, dimethyl pyridine-2,6-bis(carbimidate) may have broader applications in both chemistry and biology.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

dimethyl pyridine-2,6-dicarboximidate

InChI

InChI=1S/C9H11N3O2/c1-13-8(10)6-4-3-5-7(12-6)9(11)14-2/h3-5,10-11H,1-2H3

InChI Key

KTYMELDRMZXNRH-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NC(=CC=C1)C(=N)OC

Origin of Product

United States

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